

Technical Guide: 1,3-Dipalmitoyl-2-chloropropanediol-d5 (CAS: 1426395-62-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,3-Dipalmitoyl-2-chloropropanediol-d5
Cat. No.:	B12395052

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,3-Dipalmitoyl-2-chloropropanediol-d5**, a deuterated lipid standard essential for analytical and research applications. The document details its chemical and physical properties, primary applications, and a comprehensive experimental protocol for its use as an internal standard in the analysis of food contaminants.

Core Compound Data

1,3-Dipalmitoyl-2-chloropropanediol-d5 is a synthetic, deuterium-labeled version of the corresponding 2-monochloropropanediol (2-MCPD) diester. The five deuterium atoms on the glycerol backbone provide a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[\[1\]](#)

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	1426395-62-1	[2] [3] [4]
Molecular Formula	C ₃₅ H ₆₂ D ₅ ClO ₄	[2] [4]
Molecular Weight	592.39 g/mol	[2] [5]
Synonyms	Hexadecanoic Acid 2-Chloro-1,3-propanediyl-d5 Ester, 1,3-Bispalmitoyl-2-chloropropanediol-d5, PP-2-MCPD-d5	[2]
Appearance	White to off-white solid	[2]
Purity	Typically >95% to ~98% (HPLC, Chemical, Isotopic)	[1] [2] [5]
Melting Point	48-50°C	[2]
Solubility	Chloroform, Ethyl Acetate	[2]
Storage Conditions	Short-term: Room Temperature; Long-term: 2-8°C or 4°C	[2] [3] [5]
Stability	Stable for at least 6 months after receipt when stored correctly.	[2]
Unlabelled CAS	169471-41-4	[5] [6]

Primary Applications in Research

The primary application of **1,3-Dipalmitoyl-2-chloropropanediol-d5** is as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of 2- and 3-monochloropropanediol (MCPD) esters in various matrices, most notably in edible oils and fats. [\[1\]](#)[\[6\]](#) MCPD esters are process-induced contaminants that can form during the refining of edible oils and have raised health concerns.[\[6\]](#)

The use of a deuterated internal standard like **1,3-Dipalmitoyl-2-chloropropanediol-d5** is crucial for accurate quantification as it compensates for analyte loss during sample preparation and for matrix effects during analysis.[\[1\]](#)[\[2\]](#)

Additionally, this compound is noted for its potential use in the synthesis of prodrugs for non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Lornoxicam, aiming to enhance their bioavailability.[\[2\]](#) However, detailed public-domain literature on this specific application is scarce.

Experimental Protocols

Quantification of 3-MCPD Esters in Edible Oils using GC-MS

This protocol is a representative method based on established official methods (e.g., AOCS Official Method Cd 29a-13) for the determination of total 3-MCPD from its fatty acid esters in edible oils using **1,3-Dipalmitoyl-2-chloropropanediol-d5** as an internal standard.[\[3\]](#)[\[4\]](#)

Objective: To determine the total concentration of 3-MCPD esters (calculated as free 3-MCPD) in an edible oil sample.

Materials:

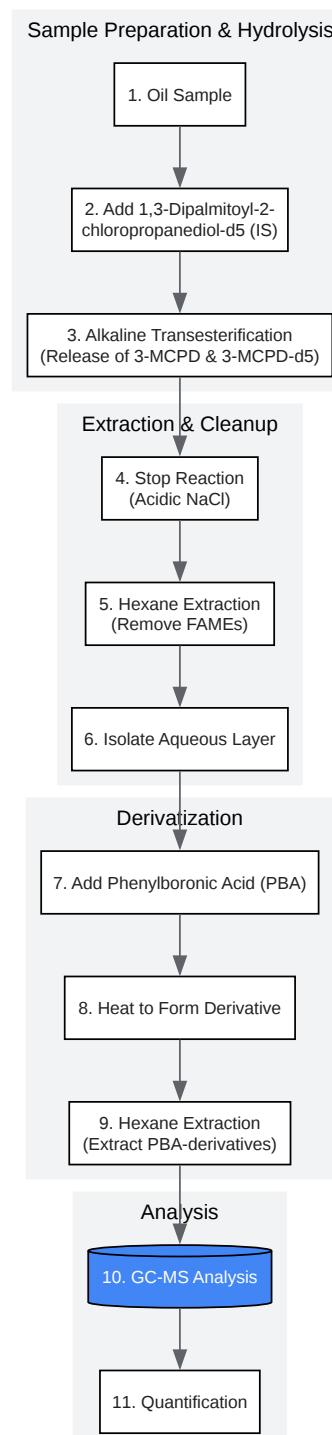
- Edible oil sample
- **1,3-Dipalmitoyl-2-chloropropanediol-d5** (Internal Standard)
- Sodium methoxide in methanol
- n-Hexane
- Sodium chloride solution (20%)
- Acetic acid solution
- Phenylboronic acid (PBA) solution in acetone/water
- Gas chromatograph coupled with a mass spectrometer (GC-MS)

Methodology:

- Sample Preparation:
 - Weigh approximately 100 mg of the oil sample into a centrifuge tube.
 - Add a known amount of the internal standard, **1,3-Dipalmitoyl-2-chloropropanediol-d5**, in a suitable solvent.
 - Add sodium methoxide solution to initiate the transesterification of the fatty acid esters.
 - Vortex the mixture and incubate to allow for the release of 3-MCPD and 3-MCPD-d5 from their esterified forms.
- Extraction:
 - Stop the reaction by adding an acidic sodium chloride solution.
 - Add n-hexane to extract the fatty acid methyl esters (FAMEs), which are byproducts of the reaction.
 - Vortex and centrifuge. Remove and discard the upper hexane layer. Repeat this extraction step to ensure complete removal of FAMEs.
- Derivatization:
 - To the remaining aqueous layer containing the free 3-MCPD and 3-MCPD-d5, add the phenylboronic acid (PBA) solution.
 - Incubate the mixture at an elevated temperature (e.g., 90°C) to form the volatile PBA derivatives of 3-MCPD and 3-MCPD-d5.[5]
 - After cooling, add n-hexane to extract the PBA derivatives.
- GC-MS Analysis:
 - Inject an aliquot of the final n-hexane extract into the GC-MS system.

- The GC separates the derivatized analytes. A typical capillary column used is a 5% phenyl, 95% polymethylsiloxane column.[5]
- The mass spectrometer is operated in selected ion monitoring (SIM) or tandem MS (MS/MS) mode to detect and quantify the characteristic ions of the derivatized 3-MCPD and its deuterated internal standard.[5][7]
- For the PBA derivative of native 3-MCPD, a characteristic transition for quantification in MS/MS is m/z 196 → 147. For the deuterated standard, the transition is m/z 201 → 150.[5]

- Quantification:
 - The concentration of 3-MCPD in the original sample is calculated by comparing the peak area ratio of the native analyte to the deuterated internal standard against a calibration curve.

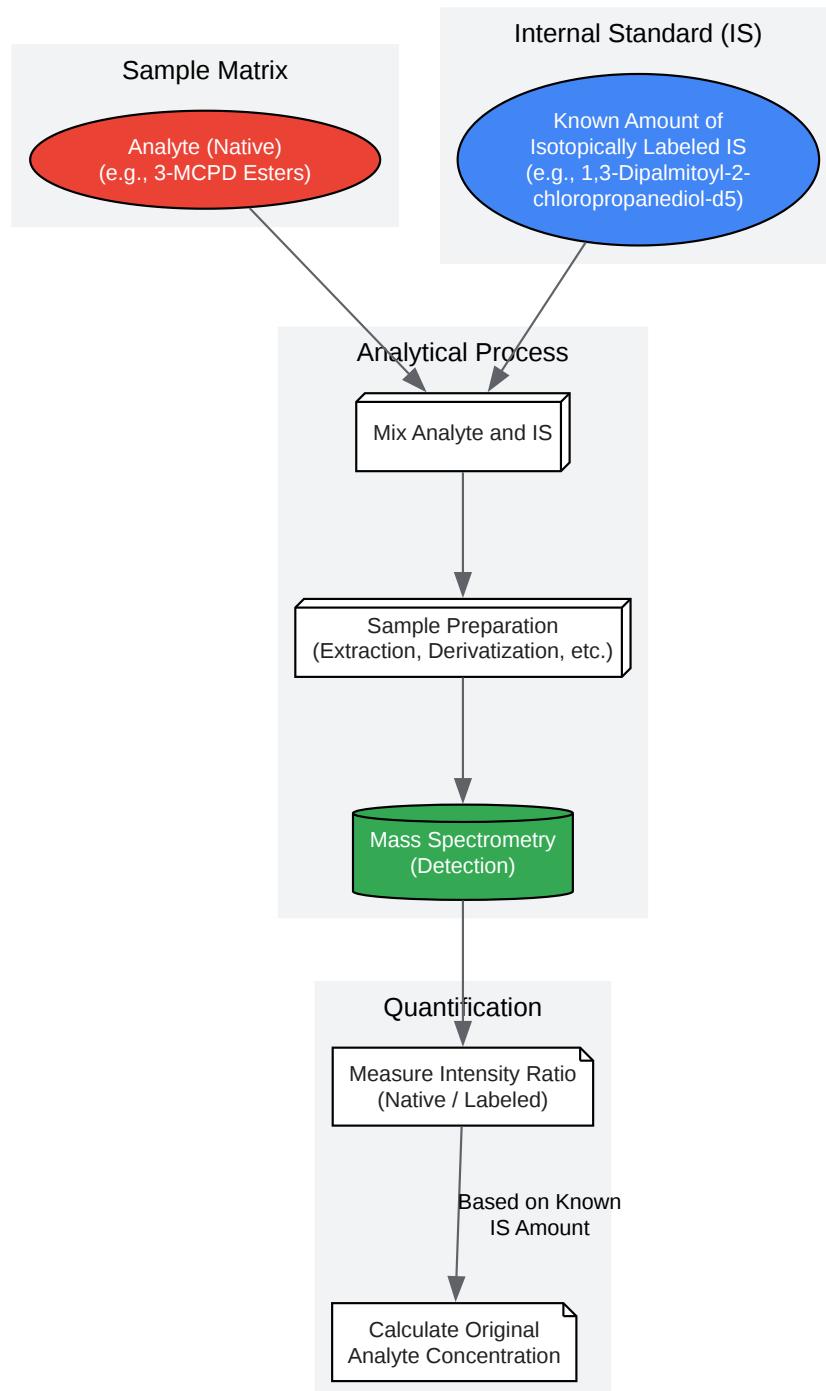

Table 2: Example GC-MS Parameters

Parameter	Setting	Source(s)
Injection Mode	Splitless (1 μL)	[5]
Injector Temp.	250°C	[7]
Carrier Gas	Helium	[7]
Oven Program	Example: 50°C (1 min), ramp to 145°C, hold, ramp to 320°C, hold	[7]
MS Source Temp.	230°C	[7]
MS Transfer Line	250°C	[7]
Ionization Mode	Electron Ionization (EI)	
MS Mode	Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM for MS/MS)	[5][7]

Visualizations

Experimental Workflow

Workflow for 3-MCPD Ester Analysis



[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of 3-MCPD esters.

Principle of Isotope Dilution Mass Spectrometry

Principle of Isotope Dilution Mass Spectrometry

[Click to download full resolution via product page](#)

Caption: Logical relationship in isotope dilution analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. de.restek.com [de.restek.com]
- 2. gcms.cz [gcms.cz]
- 3. scribd.com [scribd.com]
- 4. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by Acid Transesterification and GC/MS [library.aocs.org]
- 5. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 1,3-Dipalmitoyl-2-chloropropanediol-d5 (CAS: 1426395-62-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12395052#1-3-dipalmitoyl-2-chloropropanediol-d5-cas-number-1426395-62-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com